2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide
CAS No.: 1040678-46-3
Cat. No.: VC11945694
Molecular Formula: C23H22N4OS
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040678-46-3 |
|---|---|
| Molecular Formula | C23H22N4OS |
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | 2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C23H22N4OS/c1-3-17-8-10-18(11-9-17)20-14-21-23(24-12-13-27(21)26-20)29-15-22(28)25-19-7-5-4-6-16(19)2/h4-14H,3,15H2,1-2H3,(H,25,28) |
| Standard InChI Key | PLUKUSBFBMOBPU-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4C |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4C |
Introduction
Structural Features
This compound features a pyrazolo[1,5-a]pyrazine core, which is a bicyclic heterocyclic system known for its biological activity. The presence of a sulfanyl linkage and an acetamide group suggests potential reactivity and biological interactions. The 4-ethylphenyl substituent on the pyrazolo[1,5-a]pyrazine ring and the 2-methylphenyl group on the acetamide moiety contribute to its structural uniqueness.
Synthesis
The synthesis of such compounds typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrazine core and subsequent modification with thiol groups to form the sulfanyl linkage. Acyl chlorides or anhydrides are commonly used for the formation of the acetamide group. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.
Potential Biological Activities
While specific biological data on 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide is not available, compounds with similar structures have shown promise in various therapeutic areas:
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Anticonvulsant Activity: Related compounds like phenylacetamides have been studied for their anticonvulsant properties, indicating potential applications in epilepsy treatment .
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Antiviral and Antimicrobial Activities: Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their antiviral properties, such as against respiratory syncytial virus (RSV) .
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Anti-inflammatory and Anticancer Activities: Pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine derivatives have shown potential in anti-inflammatory and anticancer research .
Research Findings and Future Directions
Given the lack of specific data on this compound, future research should focus on its synthesis, characterization, and biological evaluation. The compound's unique structure suggests potential for diverse pharmacological activities, warranting further investigation.
Data Table: Potential Biological Activities of Related Compounds
| Compound Class | Potential Biological Activity | References |
|---|---|---|
| Phenylacetamides | Anticonvulsant | |
| Pyrazolo[1,5-a]pyrimidines | Antiviral (RSV), Anticancer | |
| Pyrazolo[1,5-a]pyrazines | Anti-inflammatory, Anticancer |
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